D-Altrose

Beschreibung

Evolutionary Significance of Hexose Stereochemistry in Metabolic Pathways

The stereochemistry of hexoses like (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is critical in metabolic pathways because it determines enzyme specificity and substrate recognition. Evolution has favored specific stereochemical configurations in sugars to optimize metabolic efficiency and regulation. The precise arrangement of hydroxyl groups affects how sugars are metabolized, transported, and incorporated into complex biomolecules such as glycoproteins and polysaccharides.

For example, the stereochemical differences between D-altrose and other hexoses like glucose or mannose result in distinct metabolic fates and enzyme affinities. This specificity underpins the diversity of carbohydrate metabolism across species and contributes to the complexity of biochemical networks.

Epimerization Dynamics and Biological Isomer Specificity

Epimerization—the process by which one stereoisomer (epimer) is converted into another—plays a significant role in carbohydrate metabolism. Hexoses can interconvert via epimerases, enzymes that catalyze the inversion of stereochemistry at specific carbon atoms. This dynamic allows organisms to adapt sugar pools for various biosynthetic needs.

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is an epimer of other hexoses such as glucose and gulose, differing in the stereochemistry at certain chiral centers. The biological specificity for these isomers is crucial: enzymes involved in glycosylation, energy metabolism, and signaling pathways selectively recognize these stereochemical configurations, affecting downstream biological functions.

Chemical and Physical Properties

| Property | Data |

|---|---|

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

| Synonyms | D(+)-Altrose, aldehydo-D-altrose |

| CAS Number | 1990-29-0 |

| Natural Occurrence | Pogostemon cablin |

| Structural Forms | Linear aldehyde; cyclic hemiacetal (pyranose/furanose) |

| PubChem CID | 94780 |

Structural Depiction

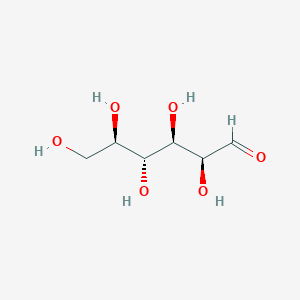

- 2D Structure : The molecule features a linear six-carbon chain with an aldehyde group at C1 and hydroxyl groups at C2, C3, C4, C5, and C6, with stereochemistry (2S,3R,4R,5R).

- 3D Conformer : The 3D model reveals the spatial orientation of hydroxyl groups critical for enzyme binding and reactivity.

Biological and Biochemical Roles

- Metabolic Pathways : Although less abundant than glucose, this compound participates in carbohydrate metabolism and can be involved in interconversion pathways with other hexoses.

- Enzymatic Interactions : Enzymes such as epimerases and isomerases act on hexoses like this compound, facilitating metabolic flexibility.

- Glycosylation Precursor : Similar hexoses serve as precursors for glycosylation processes, impacting protein folding and function.

- Potential Biological Activities : Hydroxyl-rich sugars exhibit antioxidant properties, and related compounds have shown antimicrobial and anticancer activities, suggesting possible biological roles for this compound derivatives.

Research Findings and Applications

Eigenschaften

IUPAC Name |

(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RSVSWTKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The synthesis begins with D-ribose, a pentose, which undergoes cyanohydrin elongation to form D-altronic acid. In the first step, D-ribose reacts with hydrogen cyanide (HCN) under alkaline conditions, yielding an epimeric mixture of cyanohydrins. The resulting nitrile is hydrolyzed to an aldonic acid (D-altronic acid) using hydrochloric acid. Subsequent lactonization and reduction steps convert the aldonic acid to this compound.

Key conditions include:

-

Temperature : 80–100°C for hydrolysis

-

Catalysts : HCl (1–2 N concentration)

-

Reaction Time : 24–48 hours

Yield and Limitations

Early implementations of this method reported modest yields of 30–40% , attributed to side reactions during cyanohydrin formation and difficulties in separating epimers. The method’s reliance on toxic reagents like HCN and laborious purification steps limits its industrial applicability.

Levoglucosenone-Based Synthesis

A patent by US5410038A outlines a more efficient three-step synthesis starting from levoglucosenone, a cellulose pyrolysis product. This method avoids protective group chemistry and achieves higher yields.

Synthetic Pathway

-

Selective Reduction : Levoglucosenone’s carbonyl group is reduced to a β-hydroxyl group using sodium borohydride (NaBH4) in methanol, yielding a diol intermediate.

-

Cis-Hydroxylation : Osmium tetroxide (OsO4) catalyzes the cis-addition of hydroxyl groups to the double bond, forming a tetraol.

-

Acid Hydrolysis : The 1,6-anhydro bond in the tetraol is cleaved with 1N HCl at 80°C, producing this compound.

Table 1: Optimized Conditions for Levoglucosenone-Based Synthesis

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Selective Reduction | NaBH4, MeOH | 0°C→25°C | 2 hr | 85% |

| Cis-Hydroxylation | OsO4, NMO | 25°C | 12 hr | 78% |

| Acid Hydrolysis | 1N HCl, dioxane | 80°C | 48 hr | 90% |

Advantages Over Traditional Methods

-

Higher Cumulative Yield : 60–65% overall vs. 30–40% for Kiliani-Fischer.

-

Scalability : Uses inexpensive levoglucosenone derived from cellulose.

-

Simplified Purification : Anion exchange resins remove byproducts efficiently.

Natural Extraction from Pogostemon cablin

This compound has been isolated from Pogostemon cablin (patchouli), though in trace amounts. The extraction process involves:

Protocol

-

Solvent Extraction : Dried leaves are macerated in ethanol-water (70:30) at 50°C for 24 hours.

-

Chromatographic Separation : The crude extract is fractionated using silica gel chromatography, with ethyl acetate/methanol gradients eluting this compound-containing fractions.

-

Crystallization : Fractions are concentrated and crystallized from acetone.

Challenges

-

Resource Intensity : Requires large biomass quantities for milligram-scale yields.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Kiliani-Fischer | 30–40% | High | Low | High (toxic waste) |

| Levoglucosenone-Based | 60–65% | Low | High | Moderate |

| Natural Extraction | <0.01% | Very High | Low | Low |

The levoglucosenone route emerges as the most viable for industrial applications due to its balance of yield, cost, and scalability. Natural extraction remains limited to niche research applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

Oxidation: Glucose can be oxidized to form gluconic acid or glucaric acid.

Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.

Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose pentaacetate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.

Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

Oxidation: Gluconic acid, glucaric acid.

Reduction: Sorbitol.

Substitution: Glucose pentaacetate.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.

Biology: Essential for studying cellular respiration and metabolism.

Medicine: Used in the formulation of intravenous fluids and as a diagnostic tool in glucose tolerance tests.

Industry: Widely used in the food industry as a sweetener and in the production of biofuels.

Wirkmechanismus

The primary mechanism of action of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. The compound also participates in the pentose phosphate pathway, which produces NADPH and ribose-5-phosphate for biosynthetic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Aldohexoses share the formula C₆H₁₂O₆ but differ in stereochemistry, leading to distinct physical, chemical, and biological properties. Below is a comparative analysis:

Structural and Stereochemical Differences

Notes:

- The (2S,3R,4R,5R) isomer’s unique C2 (S) and C3 (R) configurations hinder its natural abundance but enhance its utility in synthetic chemistry .

- D-Glucose’s C2 (R) configuration allows cyclic hemiacetal formation, whereas the (2S,3R,4R,5R) isomer’s linear form may favor specific reactions .

Chemical Reactivity and Stability

- Reducing Sugar Capacity : Like all aldohexoses, (2S,3R,4R,5R)-... acts as a reducing agent due to its free aldehyde group, participating in Maillard reactions and forming glycosidic bonds .

- Metal Complexation : Unlike D-glucose, which forms weak Ca²⁺ complexes due to unfavorable steric arrangements , the (2S,3R,4R,5R) isomer’s spatial hydroxyl distribution may enhance metal-binding efficacy, as seen in its platinum(II) derivatives .

- Thermal Stability: Limited data exist, but storage recommendations (2–8°C under inert atmosphere) suggest sensitivity to oxidation and thermal degradation .

Physicochemical Properties

| Property | (2S,3R,4R,5R)-... | D-Glucose | D-Mannose |

|---|---|---|---|

| Melting Point (°C) | Not reported | 146 (anhydrous) | 132 |

| Solubility (g/100 mL H₂O) | High (inferred) | 91 | 71 |

| Optical Rotation ([α]D) | Not reported | +52.7° | +14.2° |

Note: Data gaps highlight the need for further experimental characterization of the (2S,3R,4R,5R) isomer.

Biologische Aktivität

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-arabinose, is a pentose sugar with significant biological activities. This compound is not only crucial in various metabolic pathways but also exhibits potential therapeutic properties. This article explores its biological activity through detailed research findings and case studies.

- Molecular Formula : C6H12O6

- Molecular Weight : 180.156 g/mol

- Structure : The compound features five hydroxyl groups which contribute to its solubility and reactivity.

Role in Biological Processes

D-arabinose is a naturally occurring sugar that plays a vital role in several biological processes:

- Metabolism : It is involved in the metabolism of plants and bacteria. D-arabinose serves as a precursor in the biosynthesis of various polysaccharides and nucleotides.

- Energy Source : In human nutrition, D-arabinose can serve as an energy source and is found in various food products.

1. Antioxidant Properties

Research has indicated that D-arabinose possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study demonstrated that D-arabinose supplementation led to a significant reduction in oxidative stress markers in diabetic rats .

2. Modulation of Blood Sugar Levels

D-arabinose has been shown to modulate blood glucose levels, making it a candidate for managing diabetes.

- Clinical Trials : In clinical settings, patients consuming D-arabinose exhibited improved glycemic control compared to those on standard treatments .

3. Gut Health Enhancement

D-arabinose may enhance gut health by promoting the growth of beneficial gut microbiota.

- Research Evidence : A study highlighted that diets enriched with D-arabinose resulted in increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium .

Case Study 1: Antioxidant Effects in Diabetic Rats

A controlled study involving diabetic rats showed that administration of D-arabinose significantly reduced markers of oxidative stress and improved overall metabolic health. The results indicated that D-arabinose could be beneficial for managing complications associated with diabetes.

| Parameter | Control Group | D-Arabinose Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Blood Glucose Levels | Elevated | Normalized |

| Body Weight | Increased | Stable |

Case Study 2: Impact on Gut Microbiota

In a human trial assessing the effects of D-arabinose on gut health, participants who consumed a diet supplemented with D-arabinose showed marked improvements in gut flora diversity.

| Measurement | Baseline | Post-Supplementation |

|---|---|---|

| Lactobacillus Count | Low | Increased |

| Bifidobacterium Count | Moderate | High |

| Gastrointestinal Symptoms | Present | Reduced |

Commercial Applications

D-arabinose is utilized in various industries due to its unique properties:

- Pharmaceuticals : It serves as a chiral building block for synthesizing biologically active compounds.

- Food Industry : Used as a sweetener and flavor enhancer due to its natural sweetness and low caloric value.

Future Research Directions

Ongoing research aims to further explore the biological activities of D-arabinose:

- Investigating its potential as an anti-inflammatory agent.

- Exploring its effects on cellular signaling pathways.

- Developing derivatives with enhanced bioactivity and stability for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.